molecular formula C13H20N6O2 B6529578 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide CAS No. 946276-60-4

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide

Cat. No.: B6529578
CAS No.: 946276-60-4
M. Wt: 292.34 g/mol
InChI Key: FNJYFASXANKXBR-UHFFFAOYSA-N
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Description

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C13H20N6O2 and its molecular weight is 292.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.16477390 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide typically involves multi-step procedures. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with substituted amides in the presence of strong acidic or basic conditions. Reaction conditions like temperature, solvent choice, and catalysts can significantly influence the yield and purity of the final product.

Industrial Production Methods: On an industrial scale, the production of this compound would typically require optimization for scalability, cost-effectiveness, and sustainability. Methods may involve batch or continuous flow processes, with emphasis on efficient raw material use, minimal waste generation, and energy conservation.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound can undergo various chemical reactions, including:

  • Oxidation: : Modifying functional groups to increase the oxidation state.

  • Reduction: : Reducing functional groups to decrease the oxidation state.

  • Substitution: : Replacement of functional groups with others.

Common Reagents and Conditions:

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Conditions might include the use of nucleophiles or electrophiles under controlled temperatures and pressures.

Major Products Formed: The products formed from these reactions are contingent on the functional groups involved and the conditions used. The major products typically include various triazole and pyrimidine derivatives with modified substituents.

Scientific Research Applications

This compound finds utility across multiple research domains:

  • Chemistry: : Used as a precursor or intermediate in organic synthesis.

  • Biology: : Explored for its potential as a bioactive molecule, possibly impacting enzymatic pathways or cellular processes.

  • Medicine: : Investigated for therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer properties.

  • Industry: : Utilized in the development of new materials, coatings, or catalysts.

Comparison with Similar Compounds

  • 2-{3-methyl-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl}-N,N-dimethylacetamide: : Differing by the N,N substituents.

  • 2-{3-methyl-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl}-N,N-diethylacetamide: : Differing by the alkyl chain length.

Uniqueness: The unique structure of 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide imparts specific chemical reactivity and biological activity that distinguish it from its analogs. The bis(propan-2-yl) groups may enhance its lipophilicity, stability, or ability to interact with hydrophobic sites in biological systems.

Properties

IUPAC Name

2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2/c1-8(2)19(9(3)4)10(20)6-18-7-14-12-11(13(18)21)15-16-17(12)5/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJYFASXANKXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=NC2=C(C1=O)N=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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